molecular formula C22H26N4O3S2 B3012644 2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole CAS No. 1105225-25-9

2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

Cat. No. B3012644
CAS RN: 1105225-25-9
M. Wt: 458.6
InChI Key: CVSYGSAFVXOUGY-UHFFFAOYSA-N
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Description

The compound "2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a ring with sulfur and nitrogen atoms. This particular derivative includes a piperazine ring substituted with a 4-methoxyphenyl group and a thiadiazole ring substituted with a 3,5-dimethoxybenzylthio group. The structure suggests potential biological activity, given the presence of the methoxy groups and the piperazine moiety, which are often seen in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves the reaction of appropriate precursors such as sulphinylbis compounds with hydrazides or carbazates, as seen in the synthesis of 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles . Similarly, the synthesis of 1,3,4-thiadiazole amide compounds containing piperazine is achieved using aminothiourea and carbon disulfide as starting materials . These methods could potentially be adapted for the synthesis of the compound , with the appropriate substitutions to include the 3,5-dimethoxybenzyl and 4-methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and X-ray crystallography . These techniques would likely reveal the presence of characteristic thiadiazole and piperazine vibrations, as well as the methoxy group signals in the NMR spectrum. The crystal structure analysis could provide insights into the intermolecular interactions and the supramolecular network formed by these compounds .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be influenced by the substituents on the thiadiazole ring and the piperazine moiety. For instance, the presence of electron-donating methoxy groups could affect the electron density of the thiadiazole ring, potentially altering its reactivity towards nucleophiles or electrophiles. The piperazine ring could engage in reactions typical for secondary amines, such as acylation or alkylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by their molecular structure. The presence of methoxy and benzyl groups could increase the lipophilicity of the compound, which is an important factor in drug design. The melting points, solubility, and stability of these compounds can be assessed through experimental measurements. The antibacterial and antiproliferative activities of similar compounds suggest that the compound may also possess these biological properties .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

1,3,4-thiadiazole compounds have been studied for their biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant biological properties. These compounds, including those similar to the chemical structure , exhibited high DNA protective ability and strong antimicrobial activity against certain strains like S. epidermidis. Notably, compound 3A, structurally related to the given chemical, demonstrated cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231 with IC50 values of 370.7 µM and 505.1 µM respectively, highlighting their potential in cancer therapy strategies (Gür et al., 2020).

Antidepressant Properties

Certain derivatives of benzo[b]thiophene, related to the chemical structure , have been synthesized to obtain new dual antidepressant drugs. These compounds, specifically 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol, have shown promising results in in vitro assays for 5-HT1A receptor affinity and serotonin reuptake inhibition, indicating potential applications in treating depression (Orús et al., 2002).

Antioxidant Properties

1,3,4-Thiadiazole derivatives, including those structurally related to the specified chemical, have been explored for their antioxidant properties. A study found that certain compounds, especially those including methoxy groups, showed effective antioxidant activities in various assays. This suggests their potential utility in oxidative stress-related disorders (Gür et al., 2017).

Anti-Inflammatory and Antimicrobial Properties

Research on 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one derivatives, closely related to the chemical , has shown that certain compounds possess significant anti-inflammatory activity, inhibiting pro-inflammatory cytokines like TNF-α and IL-6. Additionally, these compounds also demonstrated potent antimicrobial activity, indicating their potential in treating infections and inflammatory diseases (Hatnapure et al., 2012).

properties

IUPAC Name

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-27-18-6-4-17(5-7-18)25-8-10-26(11-9-25)21-23-24-22(31-21)30-15-16-12-19(28-2)14-20(13-16)29-3/h4-7,12-14H,8-11,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSYGSAFVXOUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,5-Dimethoxybenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole

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